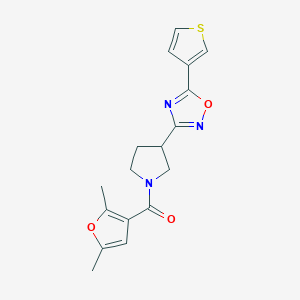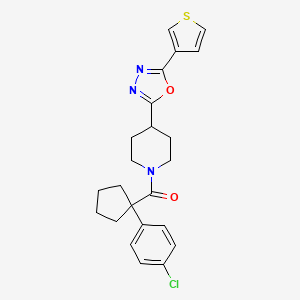
(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Studies
A compound similar to the queried chemical structure, with a focus on substitution reactions and structural optimization, has been synthesized and characterized through various spectroscopic techniques. The structural confirmation was achieved via single crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This study also investigated the compound's thermal properties through thermogravimetric analysis, showing stability in a specific temperature range (Karthik et al., 2021).
Molecular Docking and Biological Evaluation
Another study focused on the synthesis and characterization of novel compounds featuring thiophene and oxadiazole rings, similar to the queried chemical structure. Through density functional theory (DFT) calculations and molecular docking studies, insights into the antibacterial activity of the compounds were gained. These studies aid in understanding the structural requirements for biological activity (Shahana & Yardily, 2020).
Antagonist and Enzyme Inhibitory Activity
Research on compounds structurally related to the query has identified potent antagonists for specific receptors, highlighting the importance of chemical structure in medicinal chemistry. The study utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to analyze the interaction with cannabinoid receptors, proposing a model for the steric binding interaction with the receptor (Shim et al., 2002).
Crystal Packing and Non-Covalent Interactions
A detailed examination of crystal packing in derivatives containing biologically active moieties similar to the queried compound was performed. This study focused on the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in supramolecular architectures, offering insights into the stabilization of crystal structures (Sharma et al., 2019).
Synthesis and Antimicrobial Activity
The synthesis of oxime derivatives, structurally related to the chemical , has been explored, demonstrating the significance of chemical modifications in enhancing antimicrobial activity. These compounds were evaluated for their efficacy against bacterial and fungal strains, illustrating the potential for further research in developing antimicrobial agents (Mallesha & Mohana, 2014).
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c24-19-5-3-18(4-6-19)23(10-1-2-11-23)22(28)27-12-7-16(8-13-27)20-25-26-21(29-20)17-9-14-30-15-17/h3-6,9,14-16H,1-2,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATOYNFVIQMZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)
![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2673303.png)
![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)
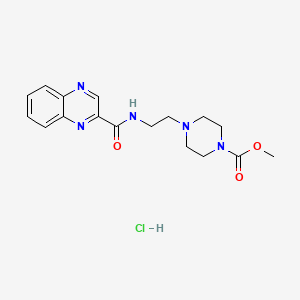
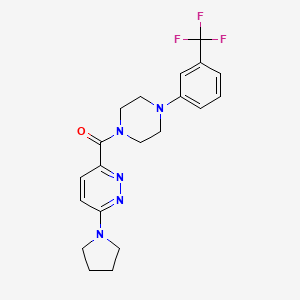
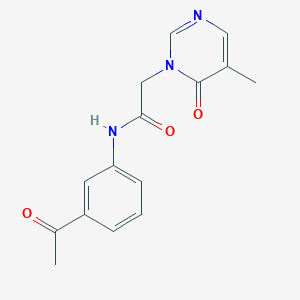
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)
![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)
![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/no-structure.png)
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
